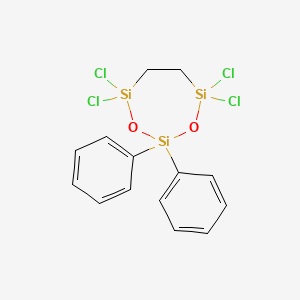![molecular formula C17H23BrClN3O2 B14194769 2-[4-(5-Bromopentanoyl)piperazin-1-yl]-N-(2-chlorophenyl)acetamide CAS No. 923025-02-9](/img/structure/B14194769.png)
2-[4-(5-Bromopentanoyl)piperazin-1-yl]-N-(2-chlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(5-Bromopentanoyl)piperazin-1-yl]-N-(2-chlorophenyl)acetamide is a complex organic compound that features a piperazine ring, a bromopentanoyl group, and a chlorophenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5-Bromopentanoyl)piperazin-1-yl]-N-(2-chlorophenyl)acetamide typically involves multiple steps One common approach is to start with the piperazine ring, which is then functionalized with a bromopentanoyl groupThe reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[4-(5-Bromopentanoyl)piperazin-1-yl]-N-(2-chlorophenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bromopentanoyl group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone derivative, while reduction could produce an alcohol .
Scientific Research Applications
2-[4-(5-Bromopentanoyl)piperazin-1-yl]-N-(2-chlorophenyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: This compound can be used in studies involving cell signaling and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(5-Bromopentanoyl)piperazin-1-yl]-N-(2-chlorophenyl)acetamide involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The bromopentanoyl and chlorophenylacetamide groups may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-(4-(2-Chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide: This compound shares a similar piperazine and chlorophenylacetamide structure but differs in the presence of a quinazolinone moiety.
1,4-Bis(4-(2,3-dichlorophenyl)piperazin-1-yl)butane: This compound also features a piperazine ring but has different substituents, leading to distinct chemical properties.
Uniqueness
2-[4-(5-Bromopentanoyl)piperazin-1-yl]-N-(2-chlorophenyl)acetamide is unique due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development .
Properties
CAS No. |
923025-02-9 |
|---|---|
Molecular Formula |
C17H23BrClN3O2 |
Molecular Weight |
416.7 g/mol |
IUPAC Name |
2-[4-(5-bromopentanoyl)piperazin-1-yl]-N-(2-chlorophenyl)acetamide |
InChI |
InChI=1S/C17H23BrClN3O2/c18-8-4-3-7-17(24)22-11-9-21(10-12-22)13-16(23)20-15-6-2-1-5-14(15)19/h1-2,5-6H,3-4,7-13H2,(H,20,23) |
InChI Key |
GVPIGDATEUXPBM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=CC=C2Cl)C(=O)CCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(4-Fluorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide](/img/structure/B14194689.png)
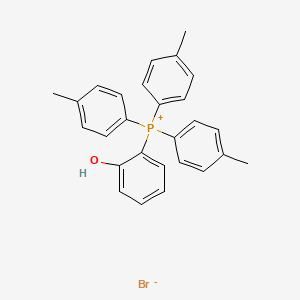
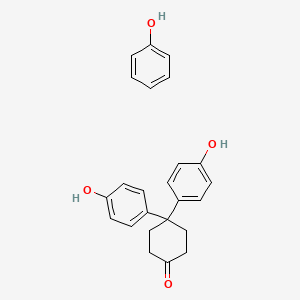


![3-{4-[(3-Cyanophenyl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B14194732.png)


![2-[2-Chloro-5-(hexylamino)phenyl]-6-methyl-4H-1-benzopyran-4-one](/img/structure/B14194749.png)
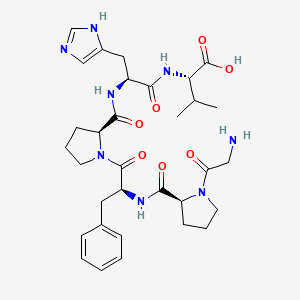
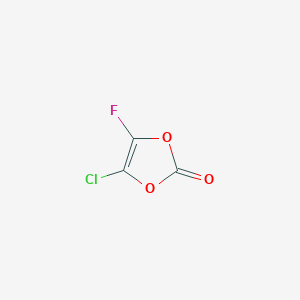
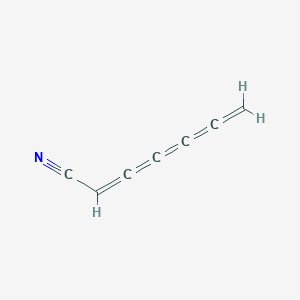
![2-Phenoxy-1-[4-(3-phenylpropyl)piperazin-1-yl]ethan-1-one](/img/structure/B14194767.png)
